molecular formula C6H10F3NO B1529450 2-Methyl-6-(trifluoromethyl)morpholine CAS No. 1342385-23-2

2-Methyl-6-(trifluoromethyl)morpholine

Cat. No.: B1529450
CAS No.: 1342385-23-2
M. Wt: 169.14 g/mol
InChI Key: BPVZRPRBZRIGRK-UHFFFAOYSA-N
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Description

2-Methyl-6-(trifluoromethyl)morpholine is a chemical compound characterized by the presence of a morpholine ring substituted with a methyl group at the second position and a trifluoromethyl group at the sixth position

Preparation Methods

The synthesis of 2-Methyl-6-(trifluoromethyl)morpholine typically involves the reaction of morpholine derivatives with appropriate reagents to introduce the methyl and trifluoromethyl groups. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran to facilitate the reaction .

Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. This method can be advantageous for producing larger quantities of the compound with consistent quality.

Chemical Reactions Analysis

2-Methyl-6-(trifluoromethyl)morpholine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and catalysts that facilitate the desired transformations. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

2-Methyl-6-(trifluoromethyl)morpholine has found applications in various scientific research fields:

Mechanism of Action

The mechanism by which 2-Methyl-6-(trifluoromethyl)morpholine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological activity. The pathways involved often include modulation of enzymatic activity or receptor signaling, which can result in various physiological effects .

Comparison with Similar Compounds

Similar compounds to 2-Methyl-6-(trifluoromethyl)morpholine include other morpholine derivatives with different substituents. For example:

The uniqueness of this compound lies in the combination of the methyl and trifluoromethyl groups, which confer distinct properties that can be leveraged in various applications.

Properties

IUPAC Name

2-methyl-6-(trifluoromethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO/c1-4-2-10-3-5(11-4)6(7,8)9/h4-5,10H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVZRPRBZRIGRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(O1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342385-23-2
Record name 2-methyl-6-(trifluoromethyl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
2-Methyl-6-(trifluoromethyl)morpholine

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